
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one, also known as hexahydrocoumarin, is an organic compound with the molecular formula C9H12O2. It is a derivative of coumarin and is characterized by a benzopyran ring system that is fully hydrogenated. This compound is known for its pleasant odor and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one can be synthesized through various methods. One common method involves the hydrogenation of coumarin in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C9H6O2} + 3H2 \rightarrow \text{C9H12O2} ]
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale hydrogenation reactors where coumarin is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Widely used in the fragrance industry due to its pleasant odor, and also in the production of flavoring agents.
Wirkmechanismus
The mechanism of action of 1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one can be compared with other similar compounds such as:
Coumarin: The parent compound, which is not fully hydrogenated and has different chemical properties.
Dihydrocoumarin: A partially hydrogenated derivative with different reactivity and applications.
Chromone: Another benzopyran derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its fully hydrogenated benzopyran ring, which imparts specific chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
6007-99-4 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1,4,5,6,7,8-hexahydroisochromen-3-one |
InChI |
InChI=1S/C9H12O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H2 |
InChI-Schlüssel |
KVEUGDREUKYIPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)CC(=O)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



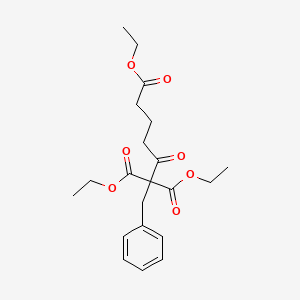
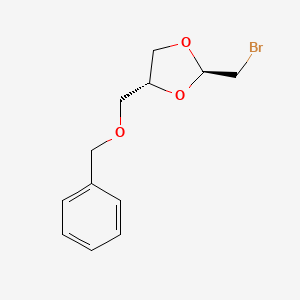
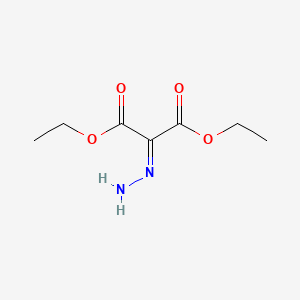
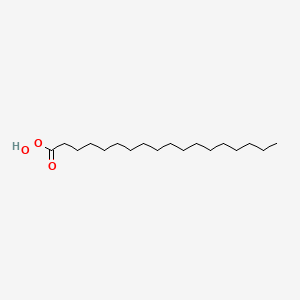

![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)

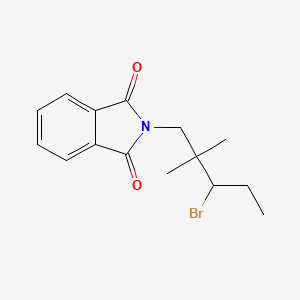
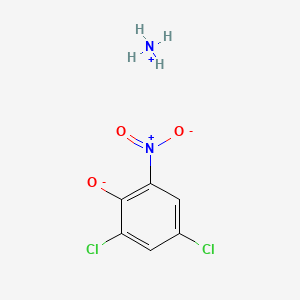
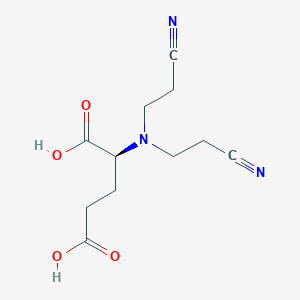
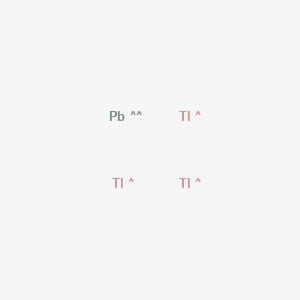

![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)
